4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. It has a molecular formula of C11H6F3NO3 and a molecular weight of 257.17 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to have various pharmacological applications .
Biochemical Pathways
It’s worth noting that quinoline derivatives are known to have antiseptic, antipyretic, and antiperiodic actions .
Result of Action
It has been reported that this compound exhibits moderate cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the preparation of derivatives that exhibit anticancer properties . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound’s efficacy and safety profile change dramatically with varying dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic transformations can influence the compound’s activity and efficacy. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different biological activity and physicochemical properties.
7-Trifluoromethylquinoline-3-carboxylic acid:
Uniqueness: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIVPOTERXIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966092 | |
Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
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CAS No. |
51776-97-7, 574-92-5 | |
Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |
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Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |
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Retrosynthesis Analysis
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Strategy Settings
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